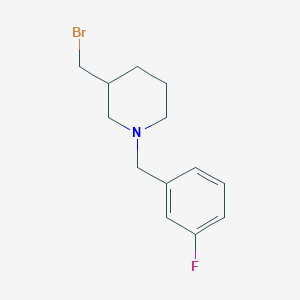

![molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5](/img/structure/B2917801.png)

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is a chemical compound that has been manually annotated by a third party . It is a benzenoid aromatic compound . The compound is also known by other synonyms such as “2-{(4-chlorophenyl)methylamino}ethan-1-ol” and "2,2’-(4-Chlorobenzylazanediyl)Diethanol" .

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is complex, with a formula of C27H31Cl3N2O4 . The compound has an average mass of 553.906 and a mono-isotopic mass of 552.13494 .

科学的研究の応用

Ethanol and Its Biological Interactions

Ethanol interacts with various receptors and ion channels, impacting biological systems. Studies on ethanol's effects on receptor desensitization, particularly on serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, suggest its significant role in pharmacology and toxicology (Dopico & Lovinger, 2009).

Rearrangement of Beta-Amino Alcohols

The rearrangement of beta-amino alcohols, involving aziridinium intermediates, plays a crucial role in the synthesis of various amines. This process, critical for the development of pharmaceuticals and agrochemicals, demonstrates the versatility of compounds structurally related to 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol in synthetic chemistry (Métro et al., 2010).

Bioconversion of Lignocellulosic Materials

The bioconversion of lignocellulosic materials into ethanol highlights the importance of such compounds in renewable energy. Research on optimizing processes for efficient ethanol production from various biomass sources underscores the relevance of ethanol and related compounds in sustainable energy solutions (Swati et al., 2013).

Antioxidant and Anti-inflammatory Properties

Compounds like tyrosol and hydroxytyrosol, related to the chemical structure of interest, possess antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating the broader relevance of phenolic compounds in health science (Ramos et al., 2020).

Environmental Impact of Chlorinated Compounds

The environmental fate of chlorinated solvents, including their toxic effects and biodegradation, has been extensively studied. Research in this area emphasizes the importance of understanding and mitigating the environmental impact of chlorinated compounds, which may share some chemical properties with 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Ruder, 2006).

特性

IUPAC Name |

2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGGXTPUSBBBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCO)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)

![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)